molecular formula C17H13F2N3O3 B14201184 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-14-9

4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one

Cat. No.: B14201184
CAS No.: 918664-14-9
M. Wt: 345.30 g/mol
InChI Key: CEONUBOIJGQFGG-UHFFFAOYSA-N
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Description

4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a synthetic organic compound characterized by the presence of two 4-fluorophenyl groups attached to a triazinone core via methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-fluorophenol with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-fluorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its triazinone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

918664-14-9

Molecular Formula

C17H13F2N3O3

Molecular Weight

345.30 g/mol

IUPAC Name

4,6-bis[(4-fluorophenyl)methoxy]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C17H13F2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23)

InChI Key

CEONUBOIJGQFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)F)F

Origin of Product

United States

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